2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid
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Overview
Description
2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrimidopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid typically involves multiple steps. One common method includes the reaction of ethyl 2-(7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)acetate with water and sodium hydroxide in tetrahydrofuran at room temperature. This is followed by acidification with hydrochloric acid to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate
- Indole derivatives
- Imidazole containing compounds
Uniqueness
2-(7-Amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetic acid is unique due to its pyrimidopyridazine core, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C9H9N5O4 |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-(7-amino-1-methyl-4,5-dioxo-6H-pyrimido[4,5-c]pyridazin-3-yl)acetic acid |
InChI |
InChI=1S/C9H9N5O4/c1-14-7-5(8(18)12-9(10)11-7)6(17)3(13-14)2-4(15)16/h2H2,1H3,(H,15,16)(H3,10,11,12,18) |
InChI Key |
UEBYODVFIYQEHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)C(=N1)CC(=O)O)C(=O)NC(=N2)N |
Origin of Product |
United States |
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